2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a furan ring, a benzodiazole core, and a 4-methylphenyl group
Properties
IUPAC Name |
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHUCXGWOENJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-furylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzodiazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzodiazoles.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the furan ring but lacks the benzodiazole core.
Benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Indole: Contains a benzene ring fused to a pyrrole ring, similar in structure but different in chemical properties.
Uniqueness
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a furan ring, a benzodiazole core, and a 4-methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a furan ring and a benzodiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the furan ring has been associated with enhanced activity against various bacterial strains. A study found that derivatives of benzodiazoles demonstrated antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzodiazole derivatives have been extensively studied for their anticancer potential. In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds structurally related to this benzodiazole have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a comparative study of benzodiazole derivatives, this compound was evaluated against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL.
Study 2: Anticancer Activity
A study examining the effects of various benzodiazole derivatives on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values calculated at approximately 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
